molecular formula C8H7ClF3NO2S B15386513 N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 296264-96-5

N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B15386513
CAS No.: 296264-96-5
M. Wt: 273.66 g/mol
InChI Key: YRESOPKSJOUNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and a trifluoromethyl (-CF₃) group at position 3. The methanesulfonamide (-SO₂NH₂) group is attached to the aromatic ring, contributing to its physicochemical and biological properties. This compound has been studied for antimicrobial applications, particularly as part of a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives . Its structure combines electron-withdrawing substituents (Cl and CF₃), which enhance stability and influence interactions with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-16(14,15)13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRESOPKSJOUNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199616
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296264-96-5
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296264-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound’s biological activity, mechanisms of action, and relevant case studies.

This compound features a unique trifluoromethyl group which enhances its chemical stability and biological activity. The sulfonamide moiety is known for its various pharmacological effects, including enzyme inhibition and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can alter their activity, leading to various biological effects. Although the precise pathways remain under investigation, studies suggest that the compound may exhibit dual roles as both an antimicrobial agent and an anticancer therapeutic .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent antibacterial effects . The compound's efficacy is believed to be linked to its ability to inhibit bacterial growth through mechanisms involving enzyme inhibition.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance, it has shown cytotoxic effects on cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values ranging from 2.38 to 3.77 µM . The presence of electron-withdrawing groups in its structure has been correlated with enhanced anticancer activity.

Table 1: Cytotoxicity Data Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundSISO2.38–3.77
Reference Compound (Cisplatin)SISO0.24–1.96
Other SulfonamidesSISO3.42–14.74

Study on Antimicrobial Peptides

A recent study highlighted the dual role of small molecular weight compounds, including derivatives of this compound, as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). These compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Cytotoxicity Testing

In vitro cytotoxicity testing has revealed that modifications in the chemical structure significantly influence the compound's activity against cancer cell lines. Compounds with bulky lipophilic groups demonstrated improved potency, suggesting that structural optimization could enhance therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Key Substituents/Functional Groups Primary Application Molecular Weight (g/mol) Source(s)
N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide - 2-Cl, 5-CF₃ on phenyl; -SO₂NH₂ Antimicrobial agents Not explicitly provided
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) - 2,4-Cl on phenyl; triazole ring with -CF₂H and -CH₃ Herbicide 413.2
Perfluidone (1,1,1-trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide) - 2-CH₃, 4-(Ph-SO₂) on phenyl; -CF₃ Herbicide 385.3
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide - Phenoxy linkage; -NO₂; -SO₂NHCH₃ Not specified (commercial) 438.76
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide - Pyridinylsulfanyl group; -Cl, -CF₃ on pyridine Medicinal purposes Not provided

Physicochemical Properties

  • Molecular Weight : The nitro-containing analog () has a higher molecular weight (438.76 vs. ~385–413 for others), which may affect its bioavailability and metabolic stability .

Toxicity and Environmental Impact

  • Sulfentrazone: The U.S. EPA notes risks from occupational exposure and environmental persistence due to its triazole ring .
  • Target Compound: Limited toxicity data are available, but its lack of heterocyclic rings (e.g., triazole) may reduce environmental persistence compared to sulfentrazone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Sulfonylation of the aromatic amine using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or dichloromethane) are critical for minimizing byproducts like positional isomers (e.g., 3-chloro vs. 2-chloro derivatives) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% required for biological assays) .
  • NMR Spectroscopy (¹H/¹³C): Key signals include the methanesulfonamide group (δ ~3.1 ppm for CH₃SO₂) and trifluoromethyl resonance (δ ~120 ppm in ¹³C NMR) .
  • Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ at m/z 316.0 (calculated for C₈H₆ClF₃NO₂S) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. For biological assays, dissolve in DMSO (stock: 10 mM) and dilute with PBS (final DMSO ≤1%) .
  • Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic pH (>9), which may hydrolyze the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Data Validation : Cross-check assay conditions (e.g., cell lines, incubation time). For example, antiproliferative activity in HeLa cells (IC₅₀ = 12 µM ) vs. MCF-7 (IC₅₀ = 28 µM ) may reflect target specificity.
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace trifluoromethyl with nitro groups) to isolate pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases .

Q. What strategies mitigate regioselectivity challenges during functionalization of the phenyl ring?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to guide electrophilic substitution at the 5-position .
  • Metal-Catalyzed Coupling : Use Pd-catalyzed Buchwald-Hartwig amination for selective C–N bond formation .
  • Monitoring : Track reaction progress via TLC (Rf = 0.4 in 1:3 ethyl acetate/hexane) and adjust catalyst loading (5–10 mol% Pd(OAc)₂) to suppress side products .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Biophysical Assays :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins (e.g., carbonic anhydrase IX ).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
  • Computational Modeling : Perform MD simulations (AMBER or GROMACS) to analyze hydrogen bonding between the sulfonamide group and active-site residues (e.g., Zn²⁺ in metalloenzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.